Cas no 2228239-95-8 (2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol)
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol
- EN300-1925174
- 2228239-95-8
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- Inchi: 1S/C9H10BrClO3/c1-14-8-3-5(11)2-6(9(8)13)7(12)4-10/h2-3,7,12-13H,4H2,1H3
- InChI Key: VVGCMBUPHKXINC-UHFFFAOYSA-N
- SMILES: BrCC(C1C=C(C=C(C=1O)OC)Cl)O
Computed Properties
- Exact Mass: 279.95018g/mol
- Monoisotopic Mass: 279.95018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.7Ų
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925174-0.05g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 0.05g |
$1091.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-0.1g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 0.1g |
$1144.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-0.25g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 0.25g |
$1196.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-0.5g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 0.5g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-1.0g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1925174-2.5g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 2.5g |
$2548.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-5.0g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1925174-10.0g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1925174-1g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 1g |
$1299.0 | 2023-09-17 | ||
| Enamine | EN300-1925174-5g |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol |
2228239-95-8 | 5g |
$3770.0 | 2023-09-17 |
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol
Professional Introduction to Compound with CAS No. 2228239-95-8 and Product Name: 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol
2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol (CAS No. 2228239-95-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural motifs including a bromo-substituted ethyl chain and methoxy group, presents a versatile scaffold for further functionalization and exploration in medicinal chemistry. The presence of both chloro and hydroxyethyl functionalities makes it an intriguing candidate for developing novel therapeutic agents, particularly in the context of addressing unmet medical needs.
The chemical structure of 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol is meticulously designed to balance lipophilicity and solubility, which are critical parameters for drug-like properties. The bromo substituent at the 2-position introduces a reactive site that can be exploited for further derivatization, while the hydroxyethyl side chain enhances solubility and potential bioavailability. Additionally, the methoxy group at the 6-position contributes to metabolic stability, a key factor in drug development. These structural features collectively make this compound a promising intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in phenolic derivatives due to their diverse biological activities. Phenols are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties, making them valuable candidates for therapeutic applications. The specific configuration of 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol aligns with this trend, as it combines multiple pharmacophoric elements that can modulate biological pathways effectively. For instance, the hydroxyethyl moiety can interact with hydrophilic residues in target proteins, enhancing binding affinity, while the bromo and chloro substituents can serve as handles for further chemical modifications.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel compounds. The structural features of 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol, particularly the presence of both electrophilic and nucleophilic centers, make it an excellent candidate for virtual docking studies. These studies can help identify potential binding interactions with biological targets such as enzymes and receptors. For example, computational models have suggested that this compound may interact with kinases and other signaling proteins involved in cancer progression. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds.
The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug discovery. By systematically varying substituents on a core scaffold like 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol, researchers can fine-tune biological activity to achieve desired therapeutic effects. The flexibility offered by the hydroxyethyl side chain allows for diverse derivatization strategies, enabling the creation of libraries of compounds with tailored properties. This approach has been successfully applied in developing drugs against various diseases, including infectious diseases and chronic conditions.
Moreover, green chemistry principles have become integral to modern drug development processes. The synthesis of 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol exemplifies these principles by employing catalytic methods that minimize waste and energy consumption. Transition metal catalysts, in particular, have been utilized to facilitate key transformations efficiently. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromo and chloro substituents while maintaining high selectivity. Such sustainable practices not only reduce environmental impact but also enhance scalability for industrial production.
The biological evaluation of 2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol has revealed promising activities in preclinical models. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings are particularly relevant given the increasing evidence linking these pathways to various chronic diseases. Further research is ongoing to elucidate the precise mechanisms of action and optimize dosing regimens for therapeutic efficacy.
In conclusion,2-(2-bromo-1-hydroxyethyl)-4-chloro-6-methoxyphenol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a synthetic intermediate allows for the exploration of diverse molecular architectures, while its functional groups enhance both solubility and metabolic stability. As computational methods continue to evolve and green chemistry practices gain traction,this compound is poised to play a crucial role in future drug development efforts.
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